Disodium folinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

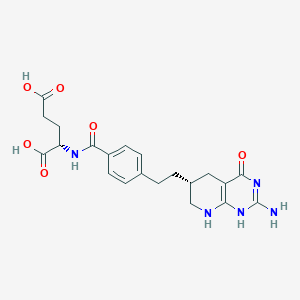

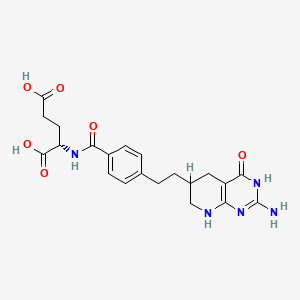

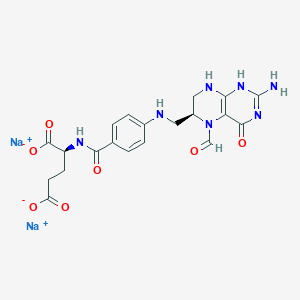

Disodium folinate, also known as leucovorin, is a medication primarily used in cancer treatment and as an antidote to folic acid antagonists. It is an active form of folic acid, specifically a diastereoisomer of 5-formyl tetrahydrofolic acid. This compound plays a critical role in enhancing the efficacy of certain chemotherapy drugs and protecting normal cells from damage .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of disodium folinate involves the exchange of positive ions with a sodium ion-exchange material. The process starts with an alkaline-earth metal salt of folinate as the raw material. This material undergoes ion exchange to obtain this compound. The solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be mild and controllable, making it easy to operate and requiring low equipment conditions. This method is beneficial for industrialized production and ensures the quality of the active pharmaceutical ingredient .

化学反応の分析

Types of Reactions: Disodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its therapeutic applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of reducing agents, this compound can be converted into its active form, tetrahydrofolate, which is crucial for DNA synthesis and repair .

科学的研究の応用

Disodium folinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer therapy, it is often administered in conjunction with methotrexate to mitigate the drug’s toxic effects on normal, healthy cells. It is also used in combination with the chemotherapy drug 5-fluorouracil to enhance the drug’s cytotoxicity against cancer cells .

Beyond its role in chemotherapy, this compound is used as an antidote to overdoses of folic acid antagonists. It is also employed in various biochemical assays and research studies to investigate folate metabolism and its effects on cellular processes .

作用機序

At the core of disodium folinate’s mechanism is its relationship with folic acid metabolism. Folic acid, or vitamin B9, is crucial for various bodily functions, including DNA synthesis and repair, cell division, and growth. This compound bypasses the blockade created by certain chemotherapy drugs, such as methotrexate, by directly providing the body with a form of folate that can be readily transformed into tetrahydrofolate and other active derivatives. This allows for the continuation of vital folate-dependent processes in cells .

In cancer therapy, this compound enhances the binding of 5-fluorouracil to the enzyme thymidylate synthase, increasing the drug’s cytotoxicity against cancer cells. This synergistic effect has proven beneficial in treating various types of cancer, including colorectal cancer .

類似化合物との比較

Disodium folinate is often compared with other folate analogs, such as calcium folinate (calcium leucovorin). Both compounds are used to counteract the toxic effects of folic acid antagonists and enhance the efficacy of chemotherapy drugs. this compound has higher solubility, allowing it to be safely mixed with 5-fluorouracil in a single pump without the risk of precipitation and catheter occlusion .

Other similar compounds include levoleucovorin, which is the enantiomerically active form of folinic acid. Levoleucovorin contains only the pharmacologically active levo-isomer, whereas commercially available leucovorin is a racemic mixture of both dextrorotary and levorotary isomers .

Conclusion

This compound is a versatile compound with significant applications in cancer therapy and scientific research. Its ability to enhance the efficacy of chemotherapy drugs and protect normal cells from damage makes it a valuable tool in medical treatments. Additionally, its unique properties and higher solubility compared to similar compounds highlight its importance in various therapeutic and research settings.

特性

CAS番号 |

163254-40-8 |

|---|---|

分子式 |

C20H21N7Na2O7 |

分子量 |

517.4 g/mol |

IUPAC名 |

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |

InChIキー |

FSDMNNPYPVJNAT-RIWFDJIXSA-L |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

異性体SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Levoleucovorin disodium; Disodium levofolinate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)

![2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid](/img/structure/B1675036.png)